molecular formula C22H30O7 B1253360 Nigakilactone K

Nigakilactone K

Cat. No.: B1253360
M. Wt: 406.5 g/mol
InChI Key: SNMPZKRDNBYWNT-WFIBXBHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Product Chemistry of Quassinoids

Quassinoids are a class of highly oxygenated degraded triterpenes predominantly found in the Simaroubaceae family of plants. jst.go.jpnih.govnumberanalytics.comwikipedia.org These compounds are characterized by their complex polycyclic structures, which are believed to originate from the oxidative degradation of triterpenoid (B12794562) precursors. numberanalytics.comnih.govrsc.org The structural diversity among quassinoids is significant, arising from variations in their carbon skeletons (commonly C18, C19, C20, C22, and C25 types), the presence of various functional groups like hydroxyl, carbonyl, and ester groups, and differences in their stereochemistry. jst.go.jpnumberanalytics.comwikipedia.orgrsc.org Nigakilactone K, like other nigakilactones, represents a specific structural type within this broad class of natural products, often featuring a core skeleton derived from nigakihemiacetal or nigakilactone parent structures. nih.gov Picrasma quassioides is a known source of various quassinoids, including several nigakilactones. nih.govtoyama-wakan.netresearchgate.net

Significance of Quassinoids in Academic Research and Drug Discovery

Quassinoids have attracted considerable attention in academic research and drug discovery due to their wide spectrum of biological activities. jst.go.jpnih.govnumberanalytics.combenthamscience.comniscpr.res.in These activities include antimalarial, anticancer, antifeedant, insecticidal, anti-inflammatory, antiviral, and antiparasitic properties. jst.go.jpnih.govwikipedia.orgresearchgate.netnumberanalytics.combenthamscience.comniscpr.res.insysrevpharm.orgnih.govmdpi.comtandfonline.com The complex structures of quassinoids also present intriguing challenges for synthetic chemists, contributing to the development of new synthetic methodologies. nih.govrsc.orgnumberanalytics.com

The significance of quassinoids in drug discovery is further highlighted by the fact that some members, such as bruceantin, have progressed to clinical trials for conditions like cancer. wikipedia.orgrsc.orgbenthamscience.commdpi.com While the exact mechanisms of action for many quassinoids are still being elucidated, some have been shown to affect crucial cellular processes, including protein synthesis and signaling pathways relevant to various pathologies. nih.govnih.gov The ongoing research into the chemistry and biological properties of quassinoids, including specific compounds like this compound, underscores their potential as lead compounds for the development of new therapeutic agents. jst.go.jpnumberanalytics.combenthamscience.com

Detailed research findings regarding the isolation and characterization of this compound from Picrasma quassioides have been reported. nih.gov Studies involving Picrasma quassioides have identified various quassinoids, contributing to the understanding of the plant's chemical composition and potential pharmacological effects. nih.govnih.govmdpi.comresearchgate.net

While specific detailed biological activity data solely for this compound might be limited in readily available public domain information, its presence within a family of compounds known for diverse bioactivities, particularly from a plant used in traditional medicine, suggests its relevance for further investigation in academic research and potentially in the early stages of drug discovery. Research on related quassinoids from Picrasma quassioides has explored activities such as cytotoxicity and inhibition of NO production. nih.gov

Table 1: Selected Quassinoids and their Plant Sources

Compound NamePlant Source
This compoundPicrasma quassioides
QuassinQuassia amara
BruceantinBrucea antidysenterica
AilanthoneAilanthus altissima
GlaucarubinoneSimarouba glauca
Nigakilactone HPicrasma quassioides

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30O7

Molecular Weight

406.5 g/mol

IUPAC Name

(1S,2S,6S,7S,9R,14S,15R,16S,17R)-14,16-dihydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,12-diene-3,11-dione

InChI

InChI=1S/C22H30O7/c1-10-7-12(27-5)18(25)20(2)11(10)8-14-21(3)13(9-15(23)29-14)22(4,26)19(28-6)16(24)17(20)21/h7,9-11,14,16-17,19,24,26H,8H2,1-6H3/t10-,11+,14-,16+,17-,19-,20+,21-,22+/m1/s1

InChI Key

SNMPZKRDNBYWNT-WFIBXBHZSA-N

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@](C4=CC(=O)O3)(C)O)OC)O)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4=CC(=O)O3)(C)O)OC)O)C)C)OC

Origin of Product

United States

Isolation and Elucidation Methodologies of Nigakilactone K from Natural Sources

Botanical Sources and Geographic Distribution

Nigakilactone K is primarily found in plant species belonging to the Simaroubaceae family. jst.go.jp This family is a significant source of quassinoids. jst.go.jpresearchgate.netnih.gov

Simaroubaceae Family Members (e.g., Picrasma ailanthoides, Picrasma quassioides)

Key botanical sources for this compound include members of the Picrasma genus, notably Picrasma quassioides and Picrasma ailanthoides. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net Picrasma quassioides, also known as Japanese bitter ash or bitterwood, is a widely studied source. researchgate.net Picrasma ailanthoides has also been historically investigated for its bitter constituents, leading to the characterization of various nigakilactones. researchgate.netresearchgate.net

Specific Plant Organs of Interest for Extraction

Different parts of the Picrasma plants have been utilized for the extraction of quassinoids, including this compound. Research indicates the presence of these compounds in the stems, bark, and leaves of Picrasma quassioides. jst.go.jpresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netoup.comtandfonline.com Specifically, the stem bark of Picrasma quassioides has been identified as a primary source for related compounds like Nigakilactone B, suggesting its importance for this compound as well. Studies have also isolated quassinoids, including this compound, from the stems of Picrasma quassioides. jst.go.jpnih.gov Leaves of Picrasma quassioides have also been reported to contain quassinoids. researchgate.netresearchgate.net

Extraction and Fractionation Techniques

The isolation of this compound from plant material involves a series of extraction and separation steps designed to isolate the target compound from the complex plant matrix.

Solvent-Based Extraction Approaches

Solvent extraction is a fundamental step in obtaining quassinoids from Picrasma species. Various organic solvents and their mixtures are employed based on the polarity of the target compounds. Common solvents used in the extraction of quassinoids from these plants include ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), hexane (B92381), and chloroform. nih.govresearchgate.netresearchgate.netresearchgate.netoup.comtandfonline.comtsijournals.comarcjournals.orgmdpi.com

A typical approach involves initial extraction with polar solvents like ethanol or methanol. nih.govresearchgate.netresearchgate.netoup.comtandfonline.com For instance, a 95% ethanol extract of the stems of Picrasma quassioides has been used for the isolation of quassinoids, including this compound. nih.govresearchgate.net Methanol extraction of stem bark has also been reported. oup.comtandfonline.com

Sequential solvent extraction can be employed to selectively isolate compounds based on their polarity. For a related compound, Nigakilactone B, a protocol involved defatting with hexane followed by extraction with ethyl acetate. Ethyl acetate extraction at 60°C for 8 hours showed higher efficiency compared to methanol or dichloromethane (B109758) for this related quassinoid.

While specific quantitative data on solvent efficiency solely for this compound is limited in the provided snippets, the general principles and solvents used for quassinoid extraction from Picrasma species are applicable.

Chromatographic Separation Protocols

Following initial extraction, chromatographic techniques are essential for the separation and purification of this compound from other co-extracted compounds. A variety of chromatographic methods are utilized, often in combination. researchgate.netresearchgate.netresearchgate.netoup.comtandfonline.comnih.govsolubilityofthings.combibliomed.orgdatapdf.com

Techniques reported in the isolation of quassinoids from Picrasma species include silica (B1680970) gel column chromatography, which is commonly used for initial separation based on polarity. researchgate.netresearchgate.netoup.comtandfonline.com Vacuum liquid chromatography (VLC) on silica gel with a gradient of solvents like n-hexane and ethyl acetate has also been employed.

Further purification often involves high-performance liquid chromatography (HPLC). Both analytical and semi-preparative HPLC are used to achieve higher purity. oup.comtandfonline.com Semi-preparative HPLC using a C18 column with a mobile phase of acetonitrile (B52724) and water has been reported for purifying related quassinoids.

Preparative thin layer chromatography (TLC) is another technique used for the separation and purification of quassinoids from Picrasma extracts. oup.comtandfonline.comdatapdf.com

Thin layer chromatography (TLC) plays a role in the isolation process, particularly for monitoring fractions obtained from column chromatography and for preparative separation. researchgate.netoup.comtandfonline.comdatapdf.com TLC is typically performed on precoated silica gel plates. researchgate.net It is used to check the purity of fractions and to guide further separation steps. tandfonline.com For instance, TLC was used to confirm the elution of a related compound during vacuum liquid chromatography. Preparative TLC has been used to isolate quassinoids from Picrasma extracts. oup.comtandfonline.comdatapdf.com

Table 1: Selected Extraction Solvents and Techniques for Quassinoids from Picrasma Species

Plant SourcePlant PartExtraction Solvent(s)Extraction Technique(s)Relevant Quassinoids Mentioned (Examples)
Picrasma quassioidesStems95% EthanolExtractionNigakilactone P, Q, Known Quassinoids
Picrasma quassioidesBarkEthanolExtractionPicraqualides A-E, Known Quassinoids
Picrasma ailanthoidesStem-chipsMethanol, Hexane, CHCl3Extraction, PartitioningNigakilactones J, K, L, M, N
Picrasma ailanthoidesStem barkMethanol, Hexane, CHCl3Continuous Extraction, Partitioning, Column Chromatography, TLC, HPLCPicrasinosides, Picrasinols, Neoquassin
Picrasma quassioidesBiomassHexane, Ethyl acetateSequential Solvent Extraction, Rotary EvaporationNigakilactone B (Related Compound)

Table 2: Examples of Chromatographic Techniques Used in Quassinoid Isolation

Chromatographic TechniqueStationary PhaseMobile Phase (Examples)ApplicationSource (Examples)
Column ChromatographySilica gelVarious (e.g., CHCl3-MeOH-H2O, Hexane-EtOAc)Initial Separation researchgate.netresearchgate.netoup.comtandfonline.com
Vacuum Liquid ChromatographySilica geln-Hexane:EtOAc gradientFractionation
HPLC (Semi-preparative)C18MeCN:H₂OFinal Purification
HPLC (Preparative)Not specifiedNot specifiedIsolation oup.comtandfonline.com
TLCSilica gel GF254VariousMonitoring fractions, Preparative separation researchgate.netoup.comtandfonline.comdatapdf.com

Detailed Research Findings (Examples):

Studies on Picrasma quassioides stems utilized a 95% ethanol extract from which this compound, along with other quassinoids, was isolated and identified. jst.go.jpnih.govresearchgate.net The structures of new compounds were elucidated using spectroscopic techniques such as HRESIMS and NMR. nih.gov

In the isolation of nigakilactones, including this compound, from Picrasma ailanthoides stem-chips, researchers employed extraction followed by chromatographic separation. researchgate.net Early investigations involved systematic extraction and purification procedures using ethanol followed by chromatographic techniques.

Isolation of quassinoid glycosides and hemiacetals from the stem bark of Picrasma ailanthoides involved continuous extraction with methanol, partitioning with hexane and water/methanol, and separation using silica-gel column chromatography, TLC, and HPLC. oup.comtandfonline.com

Column Chromatography (CC)

Column chromatography is a fundamental technique used in the isolation and purification of natural products like this compound. It is a widely used method for separating components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase passes through a column packed with the stationary phase. column-chromatography.comijcrt.org Silica gel is a commonly employed stationary phase in phytochemical investigations due to its excellent affinity for various molecules. column-chromatography.com The choice of solvent system for the mobile phase is crucial and depends on the polarity of the compounds being separated. column-chromatography.comijcrt.org

In the isolation of quassinoids from Picrasma species, column chromatography on silica gel is frequently utilized. The crude extract is typically subjected to silica gel column chromatography, often using a gradient elution with solvent mixtures of increasing polarity to separate compounds based on their adsorption strength. tandfonline.com For instance, an ethyl acetate extract might undergo vacuum liquid chromatography (VLC) on silica gel, followed by elution with a gradient of n-hexane and ethyl acetate. Fractions containing the target compounds are collected based on monitoring techniques such as Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for further purification and analysis of compounds isolated from natural sources. It offers higher resolution and efficiency compared to traditional column chromatography. HPLC is often used in both analytical and preparative modes during the isolation of quassinoids. tandfonline.com

For the purification of compounds like this compound, semi-preparative or preparative HPLC is employed after initial separation steps like column chromatography. tandfonline.com Reversed-phase HPLC, using C18 columns, is commonly used with mobile phases consisting of mixtures of organic solvents (such as acetonitrile or methanol) and water. tandfonline.com The specific mobile phase composition and flow rate are optimized to achieve optimal separation of the target compound. Detection is typically performed using a UV monitor, often at 254 nm. tandfonline.com Analytical HPLC is also used to assess the purity of the isolated compound.

Vacuum Liquid Chromatography (VLC)

Vacuum Liquid Chromatography (VLC) is a rapid form of column chromatography that utilizes vacuum to increase the flow rate of the mobile phase. It is often used as an initial step in the chromatographic separation of crude extracts, allowing for quicker fractionation of the mixture before more high-resolution techniques like HPLC are applied. In the context of isolating quassinoids from Picrasma species, VLC on silica gel has been reported as a method to fractionate the ethyl acetate extract using a stepwise gradient of solvents. This process helps to reduce the complexity of the mixture, making subsequent purification steps more efficient.

Advanced Spectroscopic and Spectrometric Structural Elucidation

Once isolated, the structure of this compound is determined using a suite of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure of organic compounds, including natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. researchgate.netnih.govoup.com

Typical 1D NMR spectra acquired include ¹H NMR and ¹³C NMR, which provide information about the types of protons and carbons present in the molecule and their chemical environments. tandfonline.comnih.gov DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used in conjunction with ¹³C NMR to determine the number of hydrogens attached to each carbon. doi.org

2D NMR techniques provide crucial information about the connectivity and spatial arrangement of atoms within the molecule. Commonly used 2D NMR experiments for structural elucidation of quassinoids include:

COSY (Correlation Spectroscopy): Reveals correlations between coupled protons, helping to establish proton-proton connectivity through bonds. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached. nih.govdoi.org

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons separated by two or three bonds, which is vital for establishing the carbon skeleton and identifying quaternary carbons and functional groups. nih.govdoi.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. doi.org

By analyzing the chemical shifts, coupling constants, and correlation patterns observed in these NMR spectra, the complete molecular framework and the positions of functional groups in this compound can be determined. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS/HRESIMS)

High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is a critical technique for determining the accurate molecular weight and elemental composition of this compound. nih.govresearchgate.net

HRESIMS provides a highly accurate measurement of the mass-to-charge ratio ([M+H]⁺, [M+Na]⁺, etc.) of the ionized molecule. This accurate mass allows for the calculation of the elemental formula of the compound, which is crucial for confirming the proposed structure derived from NMR data. nih.gov The measured mass is compared to the theoretical mass calculated from the proposed elemental formula, with a very low mass error indicating a correct assignment.

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS are powerful for determining the planar structure and relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule like this compound.

X-ray crystallography requires obtaining a high-quality crystal of the compound. nih.gov When X-rays are diffracted by the electron cloud around the atoms in the crystal lattice, the resulting diffraction pattern can be analyzed to determine the precise 3D arrangement of atoms, including their absolute stereochemistry. X-ray crystallographic data provides bond lengths, bond angles, and torsional angles, allowing for the unambiguous assignment of the absolute configuration at each chiral center.

Computational Chemistry Approaches in Structure Assignment (e.g., Density Functional Theory (DFT), Electronic Circular Dichroism (ECD) calculations)

Computational chemistry plays a crucial role in modern natural product structure elucidation, particularly for complex molecules possessing multiple stereocenters where traditional spectroscopic methods alone may not be sufficient to unambiguously assign the full structure, including relative and absolute configurations. Techniques such as Density Functional Theory (DFT) and Electronic Circular Dichroism (ECD) calculations are powerful tools used to complement experimental data.

One significant application of computational methods in the study of this compound and related quassinoids is the determination of absolute configuration. The absolute configuration of a chiral molecule refers to the precise 3D arrangement of atoms in space. Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance, producing a characteristic ECD spectrum. However, interpreting this spectrum to assign absolute configuration often requires comparison with theoretically calculated ECD spectra.

Quantum chemical ECD calculations, frequently performed using time-dependent density functional theory (TD-DFT), involve computing the ECD spectra for different possible stereoisomers of a compound. By comparing the calculated ECD curves with the experimentally obtained ECD spectrum, researchers can determine which calculated spectrum matches the experimental one, thereby assigning the absolute configuration of the natural product purechemistry.orgacgpubs.orgresearchgate.net. Studies on the isolation and structural elucidation of quassinoids from Picrasma quassioides, including known compounds like this compound, have utilized quantum chemical ECD calculations to assign the relative and absolute configurations of the isolated compounds nih.govresearchgate.netresearchgate.net. This indicates that for this compound, comparing its experimental ECD spectrum with computationally generated spectra for possible stereoisomers was instrumental in confirming or determining its absolute stereochemistry researchgate.net.

Density Functional Theory (DFT) calculations are also valuable in structure assignment beyond absolute configuration. DFT can be used to optimize the geometries of proposed structures and their various conformers, providing stable 3D models nih.govspark904.nlmdpi.com. Furthermore, DFT calculations can predict spectroscopic parameters, such as NMR chemical shifts semanticscholar.orgnih.gov. Comparing calculated NMR data with experimental ¹H and ¹³C NMR spectra can help validate structural assignments and differentiate between plausible isomers . While specific detailed reports on DFT-calculated NMR shifts for this compound were not prominently featured, the application of DFT for validating spectroscopic assignments by comparing calculated versus experimental chemical shifts is a recognized method for related compounds within the quassinoid class and in the broader field of natural product structure elucidation semanticscholar.orgnih.gov.

Biosynthetic Pathways and Precursors of Nigakilactone K

General Quassinoid Biosynthesis Mechanisms from Triterpenoids

Quassinoids are fundamentally degraded triterpene lactones. Their biosynthesis begins with the ubiquitous triterpenoid (B12794562) precursor, 2,3-oxidosqualene. Recent studies have elucidated the initial committed steps in the formation of the quassinoid skeleton, revealing a shared evolutionary origin with limonoids, another class of modified triterpenoids.

The early stages of quassinoid biosynthesis can be summarized in three key enzymatic steps that lead to the formation of the protolimonoid melianol (B1676181), a crucial intermediate.

Cyclization of 2,3-Oxidosqualene: The biosynthesis is initiated by the cyclization of the acyclic precursor 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), which in the case of quassinoid-producing plants like Ailanthus altissima, has been identified as a tirucalla-7,24-dien-3β-ol synthase. This enzyme facilitates a complex cascade of cation-pi cyclizations and rearrangements to form the foundational tetracyclic triterpenoid skeleton of tirucalla-7,24-dien-3β-ol.

First Oxidation Step: Following the initial cyclization, the triterpenoid scaffold undergoes a series of oxidative modifications. The first of these is catalyzed by a cytochrome P450 monooxygenase (CYP450). This enzyme hydroxylates the tirucalla-7,24-dien-3β-ol intermediate.

Second Oxidation Step: A second, distinct cytochrome P450 monooxygenase then carries out a further oxidation. The combined action of these two CYP450 enzymes results in the formation of the protolimonoid melianol. Melianol is recognized as a key branching point in the biosynthesis of both quassinoids and limonoids.

From the melianol intermediate, the biosynthetic pathway diverges, with further skeletal modifications leading to the vast diversity of quassinoid structures. These subsequent modifications are what differentiate the various classes of quassinoids, including the C20 picrasane (B1241345) skeleton of Nigakilactone K.

Table 1: Early Enzymes in Quassinoid Biosynthesis
Enzyme ClassSubstrateProductReaction Type
Oxidosqualene Cyclase (OSC)2,3-OxidosqualeneTirucalla-7,24-dien-3β-olCyclization
Cytochrome P450 Monooxygenase 1Tirucalla-7,24-dien-3β-olOxidized IntermediateOxidation
Cytochrome P450 Monooxygenase 2Oxidized IntermediateMelianolOxidation

Proposed Enzymatic Steps in this compound Formation

The transformation from the C30 protolimonoid melianol to the C20 picrasane-type quassinoid, this compound, involves a significant loss of carbon atoms and extensive oxidative modifications of the remaining skeleton. While the specific enzymes responsible for this transformation have not been fully characterized, a plausible biosynthetic pathway can be proposed based on the known structures of intermediates and the types of reactions common in natural product biosynthesis.

The key transformations required to form the picrasane skeleton from a protolimonoid precursor include:

Side-Chain Cleavage: A crucial step is the cleavage of the triterpenoid side chain to reduce the carbon skeleton from C30 to the C20 core of picrasane quassinoids. This is hypothesized to occur through a series of oxidative reactions. One proposed mechanism for the formation of C20 quassinoids from C25 precursors involves a Baeyer-Villiger oxidation, which would be catalyzed by a Baeyer-Villiger monooxygenase (BVMO). This type of enzymatic reaction can insert an oxygen atom adjacent to a carbonyl group, facilitating subsequent carbon-carbon bond cleavage.

Oxidative Cyclizations and Rearrangements: The formation of the characteristic lactone rings and other cyclic ethers found in this compound and other quassinoids is likely the result of oxidative cyclization reactions. Enzymes such as cytochrome P450s and 2-oxoglutarate-dependent dioxygenases are well-known to catalyze such transformations by generating radical intermediates that can then undergo regioselective cyclization.

Stepwise Oxidations: The high degree of oxygenation in the this compound molecule suggests a series of stereo- and regio-specific oxidation reactions. These are likely carried out by a suite of tailoring enzymes, including various cytochrome P450s and dehydrogenases, which introduce hydroxyl, carbonyl, and epoxide functionalities at specific positions on the quassinoid core.

Lactone Formation: The formation of the δ-valerolactone moiety, a common feature in many quassinoids, would involve the oxidation of a primary alcohol to a carboxylic acid, followed by an enzyme-catalyzed or spontaneous intramolecular esterification (lactonization).

A hypothetical sequence of enzymatic reactions leading to the picrasane skeleton of this compound would therefore involve an orchestrated series of oxidations, side-chain cleavage, cyclizations, and further functional group interconversions. The precise order and the specific enzymes involved remain a subject for future research.

Table 2: Proposed Enzyme Activities in Late-Stage Quassinoid Biosynthesis
Proposed Enzymatic ActivityReaction TypeRole in this compound Formation
Baeyer-Villiger Monooxygenase (BVMO)Oxidative CleavageCleavage of the triterpenoid side chain to form the C20 skeleton.
Cytochrome P450 Monooxygenases (CYP450s)Hydroxylation, Epoxidation, Oxidative CyclizationIntroduction of multiple oxygen functionalities and formation of cyclic ether rings.
DehydrogenasesOxidation (Alcohol to Carbonyl)Formation of ketone and aldehyde groups on the picrasane core.
Hydrolases/SynthasesLactonizationFormation of the characteristic lactone ring.

Isotopic Labeling Studies in Biosynthesis Elucidation

Isotopic labeling is a powerful technique for elucidating the biosynthetic pathways of natural products. By feeding a producing organism with precursors enriched with stable isotopes, such as ¹³C, it is possible to trace the incorporation of these labeled atoms into the final molecule. Analysis of the labeled product by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can reveal the origin of the carbon skeleton and the nature of the biosynthetic rearrangements.

Although specific isotopic labeling studies on the biosynthesis of this compound are not extensively documented in the literature, the general methodology provides a clear framework for how such investigations would be conducted.

Precursor Feeding: The elucidation of the this compound pathway would involve feeding experiments with isotopically labeled precursors. Early precursors like [¹³C]-acetate or [¹³C]-mevalonate could be used to confirm the triterpenoid origin. To investigate later steps, labeled intermediates such as [¹³C]-squalene or a synthesized [¹³C]-melianol could be administered to cell cultures or whole plants of the producing species.

Detection and Analysis: After a period of incubation, the this compound would be isolated, and the distribution of the ¹³C label would be determined. ¹³C-NMR spectroscopy is particularly informative, as it can pinpoint the exact location of each labeled carbon atom in the molecule. This information allows for the reconstruction of the biosynthetic pathway, including the cleavage and rearrangement steps that occur during the transformation of the precursor into the final product.

Confirmation of Intermediates: Feeding experiments with hypothesized, isotopically labeled intermediates are crucial for confirming their role in the biosynthetic pathway. Successful incorporation of the label from a proposed intermediate into the final product provides strong evidence for its involvement in the pathway.

While the early stages of quassinoid biosynthesis have been established through genetic and enzymatic studies, future isotopic labeling experiments will be invaluable for providing definitive evidence for the later, more complex steps in the formation of this compound and other diverse quassinoids.

Chemical Synthesis and Structural Modifications of Nigakilactone K

Total Synthesis Strategies for Nigakilactone K

The total synthesis of complex natural products like quassinoids involves constructing the entire molecular framework from simpler, commercially available precursors through a series of controlled chemical reactions. While the provided search results discuss general approaches to natural product synthesis and mention a partial synthesis strategy for a related quassinoid ring system involving a cationic cascade inspired by terpene biosynthesis, detailed procedures specifically for the total synthesis of this compound were not found in the consulted literature. Total synthesis efforts in the quassinoid field often aim to overcome the challenges posed by their rigid, highly functionalized tetracyclic or pentacyclic skeletons and multiple stereogenic centers.

Semi-Synthesis Approaches from Natural Precursors

Semi-synthesis utilizes naturally occurring compounds, often structurally related precursors isolated from plants or other organisms, as starting materials for chemical modifications to produce the target molecule or its analogs. This approach can be more efficient than total synthesis for complex natural products if suitable precursors are readily available. While semi-synthesis is a recognized strategy in natural product chemistry and has been applied to other complex molecules whiterose.ac.ukdntb.gov.ua, specific details or reported procedures for the semi-synthesis of this compound from identified natural precursors were not found in the provided search results. This compound itself is isolated from natural sources such as Picrasma quassioides. researchgate.net

Design and Synthesis of this compound Analogs

The synthesis of analogs involves creating compounds with structures similar to the parent natural product but with targeted modifications. This is often undertaken to explore structure-activity relationships (SAR), improve biological activity, enhance pharmacokinetic properties, or reduce toxicity. While the concept of SAR has been investigated for quassinoids in general researchgate.netresearchgate.net, and synthetic modifications have been applied to other natural product scaffolds to generate analogs with altered activities nih.govnih.govresearchgate.netnih.gov, specific details regarding the design and synthesis of this compound analogs were not extensively covered in the provided search results.

Synthetic Methodologies for Analog Preparation

General synthetic methodologies for preparing natural product analogs can involve various chemical transformations, including functional group interconversions, skeletal modifications, and the introduction of new substituents. These methods are chosen based on the specific structural changes desired and the reactivity of the starting material. While the provided search results discuss synthetic methods for other compound classes and general approaches in organic synthesis researchgate.netmdpi.comnih.gov, specific synthetic methodologies applied to the preparation of this compound analogs were not detailed in the consulted literature.

Structure Activity Relationship Sar Studies of Nigakilactone K and Its Analogs

Correlating Structural Features with Biological Potency Across Quassinoid Scaffolds

Quassinoids exhibit a wide range of biological activities closely tied to their distinct structural features. mdpi.comontosight.aibibliomed.orgsemanticscholar.orgresearchgate.net These compounds typically possess a highly oxygenated tetracyclic or pentacyclic framework derived from a degraded triterpenoid (B12794562) precursor. semanticscholar.orgresearchgate.netresearchgate.netgenome.jp Variations in the carbon skeleton (C18, C19, C20, C22, C25 types), the degree of oxygenation and unsaturation, and the presence of fused and bridged rings contribute significantly to their diverse biological profiles. ontosight.aibibliomed.orgsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.netgenome.jp

Nigakilactone K belongs to the C20 type of quassinoids, characterized by a specific arrangement of 20 carbon atoms within its ring system. researchgate.netresearchgate.netnih.govjst.go.jpresearchgate.net Studies on various quassinoids have revealed that certain structural motifs are frequently associated with particular activities. For instance, the presence of an α,β-unsaturated ketone in ring A is often cited as a key feature for various biological effects, including antimalarial activity. genome.jpnih.govresearchgate.net The C-15 ester side chain and the tetrahydrofuran (B95107) bridge are also considered important contributors to bioactivity. genome.jpnih.gov

While specific detailed comparative data for this compound and a wide range of analogs across numerous biological assays is not extensively available in the provided literature, the general SAR trends observed for quassinoids from Picrasma quassioides and other Simaroubaceae species provide insights into the likely structural determinants of this compound's activity. mdpi.comnih.govresearchgate.nettandfonline.com The diverse activities observed among different quassinoid scaffolds highlight the sensitivity of biological potency to even subtle structural variations. bibliomed.orgsemanticscholar.orgresearchgate.net

Elucidation of Key Pharmacophoric Elements for Specific Activities

Identifying the pharmacophoric elements—the essential structural features responsible for a molecule's biological activity—is a critical aspect of SAR studies. For quassinoids, several key features have been implicated as crucial for their interactions with biological targets. genome.jpnih.govresearchgate.net

A prominent pharmacophoric element is the α,β-unsaturated ketone system typically found in ring A of many active quassinoids. This moiety can act as a Michael acceptor, capable of interacting with nucleophilic residues on target proteins. genome.jpnih.govresearchgate.net This interaction is believed to be fundamental to the mechanism of action for some quassinoid activities, such as protein synthesis inhibition, which is linked to their anticancer and antimalarial properties. researchgate.netnih.gov

Another important region is the C-15 position, where variations in the ester side chain can significantly influence activity profiles. researchgate.netgenome.jpnih.gov The nature and stereochemistry of substituents at this position can affect binding affinity to targets, as well as pharmacokinetic properties. researchgate.net

Pharmacophore modeling and molecular docking studies, as applied to quassinoids targeting specific proteins like STAT3 or enzymes involved in bone metabolism, further help to elucidate the spatial arrangement of chemical features required for activity and the potential interactions with biological macromolecules.

Impact of Functional Group Modifications on Activity Profiles

Modifications to the functional groups present on the quassinoid scaffold can profoundly alter their biological activity. researchgate.netnih.govresearchgate.net Studies involving naturally occurring quassinoid analogs and semi-synthetic derivatives have provided valuable data on the impact of such modifications.

Alterations to the C-15 side chain have been shown to be particularly influential on the antiproliferative activity of quassinoids. researchgate.net For example, studies on analogs of bruceine A demonstrated that the nature of the substituent at C-15 was a key determinant of cytotoxicity against cancer cells. researchgate.net

Modifications at hydroxyl groups at positions such as C-1, C-12, C-13, and C-14 can also affect activity. For instance, regioselective modifications of the 1-hydroxyl group of ailanthinone, a potent antimalarial quassinoid, largely retained antimalarial activity, suggesting that this position can be modified while preserving efficacy. nih.gov Conversely, the introduction of hydroxyl groups at C-13 and/or C-14 in certain quassinoids was found to reduce antifeedant and insecticidal activities.

The presence and type of substitution at C-6 have also been investigated. In the case of simalikalactone E compared to simalikalactone D, a carboxylate group at C-6 was associated with lower cytotoxicity on mammalian cells while retaining antimalarial activity, suggesting a role in modulating selectivity and toxicity. researchgate.net

The oxidation state of carbonyl groups and the presence of unsaturation in different rings are also critical. The α,β-unsaturated carbonyl in ring A is frequently highlighted as essential for activity. genome.jpnih.govresearchgate.net

These examples underscore that the specific placement and chemical nature of functional groups are critical determinants of the biological profile of quassinoids, including this compound and its analogs.

Mechanistic Investigations of Nigakilactone K S Biological Activities Pre Clinical Studies

In Vitro Cellular and Molecular Mechanisms

Anti-inflammatory Pathways

Inflammatory Signaling Cascade Modulation (e.g., NF-κB pathway, Mitogen-Activated Protein Kinases (MAPKs), PPAR-γ pathway)

Studies on Picrasma quassioides extracts and other quassinoids have indicated their ability to modulate inflammatory signaling pathways. Quassinoids, as a class, have been reported to function by inhibiting the NF-κB signaling pathway, which can lead to a reduction in the expression of inflammatory enzymes like COX-2 and iNOS. ust.edu.ph For instance, Nigakihemiacetal and Nigakilactone H, also quassinoids, were found in an extract that showed anti-inflammatory activity and was linked to NF-κB inhibition. ust.edu.ph Furthermore, P. quassioides extracts have been shown to interrupt inflammatory gene regulation pathways such as nuclear factor NF-κB and extracellular signal-regulated kinase (ERK) phosphorylation in LPS-induced macrophages, thereby suppressing cyclooxygenase 2 (COX-2) activity. mdpi.comnih.gov This modulation of NF-κB and MAPKs (like ERK) can suppress transcription factors crucial for osteoclastogenesis, such as c-FOS and NFATc1. nih.gov Components in P. quassioides have also been observed to suppress LPS-induced macrophage activity by inhibiting inducible nitric oxide synthase (iNOS) activity, which limits the excessive secretion of nitric oxide (NO) and can prevent the release of pro-inflammatory cytokines including TNF-α, IFN-γ, and IL-6. researchgate.net While these findings highlight the potential of quassinoids and P. quassioides components in modulating inflammatory signaling, direct evidence specifically detailing Nigakilactone K's effects on these pathways is limited in the available information.

Enzyme Inhibition (e.g., 15-Lipoxygenase (15-LOX))

The arachidonic acid (AA) metabolic pathway, mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), plays a significant role in inflammatory processes. ust.edu.phscience.gov Research suggests that Picrasma quassioides can inhibit the growth of hepatocellular carcinoma (HCC) cells by targeting crucial enzymes within the AA pathway, including 5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2). nih.gov While the available information indicates the involvement of LOX enzymes in the anti-inflammatory or anti-cancer mechanisms of P. quassioides and related compounds, there is no specific data detailing this compound's inhibitory activity against 15-Lipoxygenase (15-LOX).

Neuroprotective Mechanisms

Quassinoids from Picrasma quassioides are recognized for their neuroprotective activities. nih.gov The neuroprotective potential is often linked to the ability to counteract cellular damage.

Attenuation of Oxidative Stress-Induced Neuronal Damage

Picrasma quassioides has demonstrated a neuroprotective function that helps prevent oxidative stress-induced damage to nerve tissues. mdpi.com Oxidative stress, often resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can lead to cellular damage, including in neuronal cells. mdpi.comjapsonline.com While specific studies on this compound and oxidative stress in neurons were not detailed, a related nigakilactone, Nigakilactone A, has been suggested as a potential neuroprotective agent in neurodegenerative disorders, attributed to its antioxidant properties. mdpi-res.com This suggests that other nigakilactones, including this compound, may also possess antioxidant capabilities that contribute to attenuating oxidative stress-induced neuronal damage.

Modulation of Neuronal Ion Channels (e.g., KCa2 channels, relevant for related quassinoids)

Information regarding the direct modulation of neuronal ion channels, such as KCa2 channels, by this compound or related quassinoids was not found in the provided search results.

Antiviral Activities and Mechanisms

Quassinoids are known to exhibit a range of biological activities, including antiviral effects. sci-hub.stukm.myresearchgate.net Plants containing quassinoids, such as Picrasma javanica, have been traditionally used for their antiviral properties. ukm.my

Inhibition of Viral Replication Pathways

Studies on quassinoids have explored their potential to inhibit viral replication pathways. Simalikalactone D, another quassinoid, has shown pronounced antiviral activity against several viruses, with suggestions that specific structural features like the ester group at C-15 and the epoxymethano bridge between C-8 and C-13 may contribute to this activity. researchgate.net Research involving compounds from Picrasma quassioides has also investigated their activity against viral infection and replication, utilizing methods such as half-leaf assays, leaf-disk methods, and Western blotting analyses, indicating that inhibition of replication pathways is a relevant area of study for these compounds. Notably, Nigakilactone B, a quassinoid also isolated from Picrasma quassioides, demonstrated synergistic anti-Tobacco Mosaic Virus (TMV) activities when combined with β-carboline alkaloids. While these findings support the potential for quassinoids, including those from P. quassioides, to interfere with viral replication, specific detailed mechanisms by which this compound inhibits viral replication pathways require further investigation.

Synergistic Effects with Other Antiviral Agents

Research into the antiviral properties of quassinoids has explored their potential for synergistic effects when combined with other agents. While direct studies on the synergistic effects of this compound were not found in the provided search results, investigations into other quassinoids, such as Nigakilactone B, have demonstrated such interactions. For instance, Nigakilactone B has been shown to exhibit synergistic effects when combined with beta-carboline alkaloids, enhancing their anti-tobacco mosaic virus (TMV) activities capes.gov.brnwsuaf.edu.cnresearchgate.net. When ten beta-carboline alkaloids were used alone at a concentration of 50 μg mL−1, their anti-TMV rates ranged from 25% to 47.4%. Upon the addition of 25 μg mL−1 of Nigakilactone B, these rates increased, varying from 36.4% to 68.4% nwsuaf.edu.cn. This suggests that quassinoids, as a class, may have the capacity to potentiate the effects of other antiviral compounds, although the specific synergistic potential of this compound requires dedicated investigation.

Antimalarial and Antiparasitic Actions

Quassinoids are well-known for their antimalarial and antiparasitic activities. Studies have investigated the effects of several compounds within this class on various parasites.

Inhibition of Parasite Proliferation (e.g., Plasmodium falciparum, Fusarium protozoans)

Numerous quassinoids, including Quassin (Nigakilactone D) and Nigakilactone B, have demonstrated inhibitory effects on the proliferation of parasitic organisms. Quassin, for example, has been shown to inhibit Plasmodium falciparum with an IC₅₀ of 0.15 μM medchemexpress.commedchemexpress.cnarctomsci.com. Nigakilactone B has also been reported to inhibit the proliferation of drug-resistant Fusarium protozoan strains . These findings highlight the potential of quassinoids to act as antiparasitic agents by directly impeding the growth and multiplication of parasites, including those responsible for malaria. Methods for evaluating the inhibition of Plasmodium falciparum proliferation in vitro typically involve incubating parasites with compounds and assessing growth after a specific period using techniques such as SYBR Green assays up.ac.za.

Interference with Parasite Protein Synthesis

Interference with protein synthesis is a documented mechanism of action for some quassinoids against certain cell types, including parasites. Quassin (Nigakilactone D) has been observed to inhibit protein synthesis in human HeLa cells medchemexpress.cn. While direct evidence linking this compound to the inhibition of parasite protein synthesis was not found in the provided literature, the activity of related quassinoids suggests this as a potential area for mechanistic investigation. Research on other compounds targeting protein synthesis in Plasmodium falciparum has shown that disrupting this essential process can effectively inhibit parasite development nih.govnih.gov. Further studies are needed to determine if this compound exerts its potential antiparasitic effects, in part, by interfering with protein synthesis in target organisms.

Other Investigated Biological Activities (e.g., Insect Antifeedant Activity, Gastroprotective Mechanisms via Histamine (B1213489)/Prostaglandin Modulation)

Beyond antiviral and antiparasitic effects, quassinoids have been explored for a range of other biological activities.

Quassinoids, such as Nigakilactone E, Nigakilactone F, and Picrasin B (Nigakilactone I), have demonstrated insect antifeedant activity against pests like the diamondback moth (Plutella xylostella) tandfonline.comtandfonline.comdntb.gov.uamedchemexpress.comresearchgate.netmdpi.com. This activity suggests their potential as natural deterrents against insect feeding. The mechanisms underlying this effect may involve interactions with the insect's central nervous system and taste receptors, disrupting feeding behavior researchgate.netmdpi.com.

Another area of investigation for quassinoids is their impact on the gastrointestinal system. Nigakilactone B, a related compound, has been reported to possess gastroprotective properties. Its mechanism is thought to involve the inhibition of histamine release in gastric parietal cells, which helps to limit mucosal damage caused by acidity. Additionally, it may stimulate the secretion of prostaglandins (B1171923), promoting the production of alkaline mucus and aiding tissue healing . While this mechanism has been observed for Nigakilactone B, the specific gastroprotective activities and mechanisms of this compound require dedicated research.

In Vivo Pre-clinical Efficacy Studies (Mechanistic Focus)

In vivo pre-clinical studies are crucial for evaluating the efficacy and understanding the mechanisms of action of potential therapeutic compounds within a living system. While comprehensive in vivo studies specifically focused on the mechanistic effects of this compound were not detailed in the provided search results, related quassinoids have been investigated in various animal models to assess their biological activities.

Relevant Animal Models for Disease Pathophysiology

A variety of animal models are employed in pre-clinical research to study the pathophysiology of diseases and evaluate the effects of potential therapeutic agents. In the context of research on quassinoids and related activities:

Female albino rats have been used to study the reproductive activities of Quassin (Nigakilactone D) medchemexpress.commedchemexpress.cnarctomsci.com.

Mice infected with Plasmodium berghei are a relevant model for evaluating the in vivo antimalarial efficacy of quassinoids researchgate.net.

Zebrafish models have been utilized to investigate activities such as anti-angiogenesis for compounds found in Picrasma quassioides mdpi.com.

General mentions in the literature highlight the importance of adhering to guidelines for in vivo studies, including ethical approval for animal models core.ac.uk.

While these models are relevant for studying the types of biological activities associated with quassinoids, specific in vivo studies detailing the efficacy and mechanistic insights of this compound in these or other models were not found. Future research would likely involve utilizing appropriate animal models that mimic the disease states or biological processes targeted by this compound to investigate its in vivo effects and mechanisms.

Pre-clinical studies involving compounds like this compound, particularly in areas such as inflammation, cancer, or potential anti-diabetic effects, would typically involve assessing relevant biomarkers. For instance, in inflammation studies, biomarkers like pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) or mediators such as prostaglandins might be analyzed. In cancer research, biomarkers related to cell proliferation, apoptosis (e.g., caspase activity, PARP cleavage), or specific signaling pathways (e.g., JNK, ERK, PI3K/AKT) could be examined as pharmacodynamic endpoints reflecting the compound's activity. Similarly, for potential anti-diabetic effects, biomarkers related to glucose metabolism or insulin (B600854) signaling might be relevant. However, specific data linking this compound directly to changes in these biomarkers and corresponding pharmacodynamic effects in a structured, reportable format with data tables was not retrieved.

Therefore, it is not possible to generate a detailed section 6.2.2 with specific research findings and data tables solely focused on this compound's biomarker analysis and pharmacodynamic endpoints in pre-clinical studies based on the current information.

Analytical Methodologies for Quantification of Nigakilactone K

Quantitative Analysis in Plant Extracts and Natural Sources

Quantitative analysis of Nigakilactone K in plant extracts and other natural sources typically involves initial extraction steps followed by chromatographic separation and detection. This compound is a quassinoid found in plants belonging to the genus Picrasma, particularly Picrasma quassioides. nih.govresearchgate.netjst.go.jp The extraction process aims to isolate the target compound from the complex matrix of plant materials. Subsequent analysis often employs chromatographic methods to separate this compound from other co-extracted compounds, allowing for its specific quantification. Studies on the phytochemical composition of plant extracts, including those containing quassinoids, frequently utilize chromatographic techniques for the identification and quantification of various constituents. mdpi.comresearchgate.netnih.govpjoes.com

Determination in Biological Matrices (e.g., cell lysates, tissue samples, biological fluids)

Quantifying this compound in biological matrices presents additional challenges due to the presence of numerous endogenous compounds that can interfere with the analysis. The determination of analytes in biological samples such as cell lysates, tissue samples, and biological fluids requires specialized sample preparation techniques coupled with highly sensitive and selective analytical methods. researchgate.netorientjchem.orgcardiosomatics.runih.govmdpi.comspgykj.com

Sample Preparation Techniques (e.g., Protein Precipitation, Solid-Phase Extraction)

Sample preparation is a critical step in the analysis of biological matrices, aimed at removing interfering substances, concentrating the analyte, and making the sample compatible with the analytical instrument. Common techniques include protein precipitation, which is used to remove proteins that can interfere with chromatographic separation and detection. nih.gov Solid-phase extraction (SPE) is another widely used technique that allows for the selective isolation and concentration of analytes from complex biological samples based on their physiochemical properties. researchgate.netorientjchem.orgmdpi.com These methods help to reduce matrix effects and improve the accuracy and sensitivity of the quantification.

Chromatographic Quantification Methods

Chromatographic methods are indispensable for the separation and quantification of this compound in complex matrices. These techniques provide the necessary resolution to separate this compound from other components in the sample, enabling its accurate measurement. nih.govbibliomed.orgchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and semi-volatile compounds like this compound. chromatographyonline.com HPLC systems can be coupled with various detectors, including Ultraviolet (UV), Diode Array Detection (DAD), and Fluorescence detectors, depending on the chromophoric or fluorescent properties of the analyte. UV and DAD are commonly used for compounds that absorb light in the UV-Vis range, providing valuable information about the compound's spectrum. nih.govbibliomed.org The choice of stationary phase and mobile phase is optimized to achieve adequate separation of this compound from matrix components.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification of compounds in complex biological matrices. pjoes.comnih.govmdpi.comspgykj.combibliomed.orgnih.govnih.gov LC-MS/MS combines the separation capabilities of HPLC with the selective detection and structural information provided by tandem mass spectrometry. This method allows for the identification and quantification of analytes based on their specific mass-to-charge ratio and fragmentation pattern, offering high specificity and sensitivity, which is particularly advantageous for analyzing trace amounts of this compound in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique suitable for the separation and identification of volatile and semi-volatile compounds. oamjms.eud-nb.infonih.govbibliotekanauki.pl While this compound is a triterpenoid (B12794562) and may require derivatization to enhance volatility, GC-MS can be applied for the analysis of certain types of compounds found in natural extracts and biological samples. oamjms.eu GC-MS provides separation based on boiling point and interaction with the stationary phase, and the mass spectrometer provides fragmentation patterns that aid in compound identification and quantification.

Note: While the outlined methodologies are generally applicable to the quantification of compounds like this compound, specific detailed research findings or data tables pertaining directly to the quantification of this compound using these methods were not available in the provided context.

Method Validation Parameters for Reproducibility, Accuracy, and Specificity

Analytical method validation is a critical process in quantitative analysis to ensure that a method consistently yields reliable, accurate, and precise results for its intended purpose. aoac.orgpcdn.coapvma.gov.au This is particularly important for the quantification of chemical compounds like this compound in various matrices. The validation process typically evaluates several key performance characteristics, including reproducibility (precision), accuracy, and specificity. aoac.orgpcdn.coapvma.gov.au Regulatory guidelines, such as those from ICH and FDA, provide frameworks for conducting these validation studies. aoac.orgpcdn.coeurachem.org

Reproducibility (Precision)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. aoac.orgapvma.gov.auresearchgate.net It is a measure of the random error of the method. Precision can be assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time, typically in the same laboratory by the same operator using the same equipment. aoac.orgapvma.gov.auresearchgate.net

Intermediate Precision: Precision within the same laboratory but under different conditions, such as different days, different analysts, or different equipment. aoac.orgapvma.gov.au

Reproducibility: Precision between different laboratories. aoac.org

Precision is usually expressed as the standard deviation, relative standard deviation (RSD), or coefficient of variation (%CV) of the test results. aoac.orgapvma.gov.au Lower RSD or %CV values indicate higher precision. aoac.org

Accuracy

Accuracy expresses the closeness of agreement between the value found and the accepted true value or a reference value. aoac.orgapvma.gov.au It assesses the systematic errors of the method. Accuracy is typically determined by analyzing samples of known concentration, such as spiked placebo samples or certified reference materials, and calculating the percentage recovery of the analyte. aoac.orgbibliomed.org Recovery studies are essential for method validation and involve determining the efficiency of the analytical process in extracting and quantifying the analyte from the sample matrix. bibliomed.org The acceptable range for recovery often depends on the analyte concentration. aoac.org

Specificity

Specificity (also referred to as selectivity) is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, matrix components, or other substances. aoac.orgpcdn.coapvma.gov.aueurachem.org For chromatographic methods like HPLC or UPLC, specificity is demonstrated by showing that the peak corresponding to the analyte is well-separated from other peaks in the chromatogram and that there is no interference from the sample matrix or potential co-eluting substances. researchgate.net This is often evaluated by analyzing blank samples, placebo samples, samples spiked with potential interfering substances, and degraded samples. pcdn.coresearchgate.net

Research Findings and Data

While the principles of analytical method validation for parameters like reproducibility, accuracy, and specificity are well-established and applied to the quantification of various compounds using techniques such as HPLC and UPLC eurachem.orgresearchgate.net, specific detailed research findings and quantitative data pertaining to the method validation parameters (reproducibility, accuracy, and specificity) for the quantification of this compound were not found in the conducted literature search. Studies discussing the analysis of related nigakilactones or quassinoids often focus on identification or relative abundance rather than the detailed validation of quantitative methods for a specific compound like this compound. Therefore, specific data tables illustrating the validated reproducibility, accuracy, and specificity for this compound quantification methods cannot be provided based on the available search results.

Note: Per the instructions, a table listing compound names and their corresponding PubChem CIDs would be included at the end of the complete article. The PubChem CID for this compound was not found in the conducted searches.

Future Perspectives and Research Challenges for Nigakilactone K

Elucidation of Remaining Unknown Biosynthetic Steps

Quassinoids are recognized as degraded triterpenoids, derived through complex biosynthetic pathways within plants. jst.go.jp While the general outline of triterpenoid (B12794562) biosynthesis is established, the specific enzymatic steps and regulatory mechanisms leading to the diverse structures of quassinoids, including Nigakilactone K, are not fully elucidated. Research into the biosynthesis of this compound faces challenges in identifying the specific genes and enzymes involved in the late-stage modifications of the triterpene precursor that yield the characteristic quassinoid skeleton and functional groups of this compound. Understanding these steps is crucial for potential biotechnological production routes, such as metabolic engineering in host organisms. Future research needs to employ advanced techniques in genomics, transcriptomics, proteomics, and enzymology to dissect these complex pathways.

Discovery of Novel Biological Targets and Mechanisms of Action

Quassinoids, as a class, exhibit a range of biological activities, including anti-cancer, anti-malarial, anti-inflammatory, and anti-diabetic effects. jst.go.jpresearchgate.net While some studies have explored the activities of extracts containing this compound or related quassinoids, the specific molecular targets and detailed mechanisms through which this compound exerts its effects are not comprehensively understood. researchgate.net Identifying these targets is essential for defining the therapeutic potential of this compound and guiding the rational design of more potent and selective analogs. Future research should focus on employing high-throughput screening assays, target identification techniques (e.g., pull-down assays, activity-based protein profiling), and cellular and molecular biology approaches to delineate the precise interactions of this compound within biological systems. Understanding the mechanisms at a molecular level will provide insights into its pharmacological profile and potential therapeutic applications.

Development of Highly Selective and Potent Analogs for Therapeutic Applications

The development of natural products into viable therapeutic agents often involves the synthesis and evaluation of analogs to improve potency, selectivity, pharmacokinetic properties, and reduce potential toxicity. While quassinoids show promising biological activities, the development of highly selective and potent analogs of this compound for specific therapeutic applications remains a significant future perspective. researchgate.net This requires a thorough understanding of the structure-activity relationships (SAR) of this compound. Challenges include the complexity of the quassinoid structure, which can make chemical synthesis challenging, and the need to identify structural modifications that enhance desired activities while minimizing off-target effects. Future research will involve medicinal chemistry efforts focused on synthesizing a library of this compound derivatives and evaluating their biological activities in relevant in vitro and in vivo models.

Advances in Synthetic Accessibility and Scalability of this compound and its Derivatives

The primary source of this compound is extraction from plant material, which can be a limiting factor for large-scale production due to factors such as plant availability, geographical location, and the relatively low yields of the compound in nature. researchgate.net Achieving synthetic accessibility and scalability of this compound and its promising derivatives is a critical challenge for their development as therapeutic agents. While total synthesis of complex natural products is often arduous, advances in synthetic methodologies, including asymmetric synthesis and flow chemistry, offer potential routes. Future research efforts are needed to develop efficient, cost-effective, and scalable synthetic or semi-synthetic routes to this compound and its analogs to ensure a sustainable supply for further research and potential clinical use.

Q & A

Q. How is Nigakilactone K isolated and characterized from its natural source?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like column chromatography or HPLC. Characterization requires spectroscopic methods:
  • Nuclear Magnetic Resonance (NMR) : Assign proton (¹H) and carbon (¹³C) signals to confirm skeletal structure .
  • Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., lactone carbonyl peaks near 1750 cm⁻¹) .
    Reproducibility hinges on documenting solvent systems, column parameters, and spectral acquisition conditions in the experimental section .

Q. What are the common spectroscopic techniques used to validate the purity of this compound?

  • Methodological Answer : Purity is assessed via:
  • High-Performance Liquid Chromatography (HPLC) : Retention time consistency under standardized conditions .
  • Thin-Layer Chromatography (TLC) : Single spot visualization under UV or staining .
  • Melting Point Analysis : Sharp melting range (<2°C deviation) .
    Discrepancies in purity metrics require re-isolation or orthogonal validation (e.g., combining TLC with HPLC) .

Q. How are computational methods (e.g., molecular docking) applied to study this compound’s bioactivity?

  • Methodological Answer : Molecular docking involves:

Target Selection : Prioritize proteins linked to observed bioactivity (e.g., kinases or receptors from prior assays) .

Ligand Preparation : Optimize this compound’s 3D structure using software like Avogadro or ChemDraw .

Docking Simulations : Use AutoDock Vina to predict binding affinities and interaction modes .
Validate results with experimental IC₅₀ values and comparative analysis against known inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Contradictions may arise from solvent effects, impurities, or instrument calibration. Steps to address:

Replicate Experiments : Repeat spectral acquisition under identical conditions .

Comparative Analysis : Cross-reference with published data for analogous lactones .

Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
Document discrepancies in supplementary materials with a critical discussion of potential sources .

Q. What experimental design considerations are critical for assessing this compound’s mechanism of action in vitro?

  • Methodological Answer : Key considerations include:
  • Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine EC₅₀/IC₅₀ .
  • Controls : Include positive (known inhibitors) and negative (vehicle-only) controls .
  • Time-Kinetics : Measure activity at multiple time points to distinguish acute vs. delayed effects .
    Statistical validation (e.g., ANOVA with post-hoc tests) is essential to confirm significance .

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

  • Methodological Answer : Optimization strategies:
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for lactonization efficiency .
  • Solvent Selection : Compare polar aprotic (e.g., DMF) vs. non-polar solvents for intermediate stability .
  • Reaction Monitoring : Use TLC or in-situ IR to track progress and minimize side products .
    Report yields, reaction times, and purification steps systematically to enable replication .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting bioassay results for this compound across different cell lines?

  • Methodological Answer : Conflicting results may stem from cell-specific permeability or metabolic differences. Mitigate by:
  • Standardizing Assay Conditions : Use identical serum concentrations, passage numbers, and incubation times .
  • Pathway Analysis : Perform RNA-seq or proteomics to identify cell-line-specific targets .
  • Meta-Analysis : Compare data with literature on structurally similar compounds .
    Present data in comparative tables with annotations on cell line origins and culture conditions .

Literature and Reproducibility

Q. What strategies ensure systematic literature reviews on this compound’s pharmacological properties?

  • Methodological Answer : Follow these steps:

Database Selection : Use PubMed, SciFinder, and Web of Science with keywords (e.g., “this compound” AND “bioactivity”) .

Inclusion/Exclusion Criteria : Define scope (e.g., peer-reviewed studies post-2000) .

Data Extraction : Tabulate IC₅₀ values, assay types, and target organisms .
Critically evaluate sources for methodological rigor (e.g., sample size, controls) .

Q. Tables for Methodological Reference

Technique Application Key Parameters References
Column ChromatographyIsolation of this compoundSolvent gradient, stationary phase material
¹H/¹³C NMRStructural elucidationSolvent, referencing (TMS), acquisition time
Molecular DockingBinding affinity predictionSoftware (AutoDock), grid box dimensions
Dose-Response AssaysBioactivity quantificationConcentration range, statistical tests

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Nigakilactone K

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